1-Decyl-3-methylimidazolium bromide chemical structure and properties
1-Decyl-3-methylimidazolium bromide chemical structure and properties
An In-depth Technical Guide to 1-Decyl-3-methylimidazolium (B1227720) Bromide
Introduction
1-Decyl-3-methylimidazolium bromide, often abbreviated as [C10mim]Br, is an ionic liquid (IL) belonging to the imidazolium-based class. Ionic liquids are salts that are liquid at or near room temperature, and they have garnered significant attention in various scientific fields due to their unique properties. These properties include low vapor pressure, high thermal stability, and tunable solvency. [C10mim]Br, with its amphiphilic nature arising from the combination of a hydrophilic imidazolium (B1220033) head and a hydrophobic decyl tail, has shown promise in a range of applications, from chemical synthesis and catalysis to drug delivery and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-Decyl-3-methylimidazolium bromide consists of a positively charged 1-decyl-3-methylimidazolium cation and a bromide anion. The cation features a five-membered aromatic ring with two nitrogen atoms, one of which is substituted with a methyl group and the other with a decyl group.
The physicochemical properties of 1-Decyl-3-methylimidazolium bromide are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₇BrN₂ |
| Molecular Weight | 303.28 g/mol [1][2][3] |
| Melting Point | -15 °C[1] to 30 °C[3] |
| Boiling Point | 325 °C[4] |
| Density | 1.13 g/cm³ (at 25 °C)[1] |
| Viscosity | 18020 cP (at 18 °C)[1] |
| Solubility | Soluble in water and organic solvents like ethanol, methanol, and acetone.[4] |
Experimental Protocols
Synthesis of 1-Decyl-3-methylimidazolium Bromide
A common and straightforward method for the synthesis of 1-Decyl-3-methylimidazolium bromide is through the quaternization of 1-methylimidazole (B24206) with 1-bromodecane (B1670165).[5]
Materials:
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1-methylimidazole (≥99%)
-
1-bromodecane (≥98%)
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Ethyl acetate (B1210297) (≥99.5%)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 1-methylimidazole and 1-bromodecane are combined.[5]
-
The reaction is conducted under an inert atmosphere to prevent side reactions.[5]
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The mixture is heated to 60 °C and stirred vigorously for 24 hours.[5]
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After the reaction is complete, the resulting product, which is often a viscous liquid or a solid, is cooled to room temperature.
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The product is then washed multiple times with ethyl acetate to remove any unreacted starting materials.[5]
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The purified 1-Decyl-3-methylimidazolium bromide is dried in a vacuum oven for 24 hours to remove any residual solvent.[5]
Characterization
The synthesized ionic liquid is typically characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule.
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Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation.
Applications in Research and Drug Development
1-Decyl-3-methylimidazolium bromide has demonstrated utility in a variety of applications relevant to scientific research and pharmaceutical development.
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Catalysis: It has been used as a catalyst in various organic reactions, proving to be an efficient and reusable catalyst for the synthesis of compounds like benzimidazoles.[4]
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Electrochemistry: Its wide electrochemical window and good conductivity make it a suitable electrolyte in applications such as electrosynthesis and electroanalysis.[4]
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Extraction and Separation: [C10mim]Br can act as a solvent for the extraction of various natural compounds, including alkaloids and flavonoids, with high efficiency.[4] It has also been utilized as a stationary phase in chromatographic separations.[4]
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Drug Solubility and Delivery: The solubility of certain drugs, such as the antibiotic isoniazid, has been studied in 1-decyl-3-methylimidazolium-based ionic liquids.[6] The tunability of the ionic liquid's properties by altering the anion can be leveraged to enhance drug solubility.[6]
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Antimicrobial and Antitumor Activity: Imidazolium-based ionic liquids, including those with decyl chains, have shown potential as antimicrobial agents.[5] Their amphiphilic nature allows them to interact with and disrupt cell membranes.[7] Some studies have also investigated their antitumor activity.[5]
Biological Activity and Toxicity
While the unique properties of [C10mim]Br make it attractive for various applications, its biological effects and potential toxicity are critical considerations, especially in the context of drug development and environmental impact.
Studies have shown that 1-Decyl-3-methylimidazolium bromide can exhibit toxicity to aquatic organisms.[8] For instance, research on zebrafish (Danio rerio) has indicated that exposure to [C10mim]Br can induce oxidative stress and cause DNA damage in the liver.[8][9] The proposed mechanism involves a decrease in the activity of antioxidant enzymes, leading to an overproduction of reactive oxygen species (ROS) and subsequent cellular damage.[8][9] The toxicity of 1-alkyl-3-methylimidazolium bromides on green algae has also been observed to increase with the length of the alkyl chain.[10]
Conclusion
1-Decyl-3-methylimidazolium bromide is a versatile ionic liquid with a growing number of applications in both academic and industrial research. Its unique combination of properties makes it a valuable tool in catalysis, electrochemistry, and as a solvent for extractions and separations. For drug development professionals, its potential to enhance drug solubility and its inherent biological activity are of particular interest. However, the demonstrated toxicity of [C10mim]Br necessitates careful evaluation and consideration of its environmental and biological impact. Future research will likely focus on further elucidating its mechanisms of action, exploring its potential in novel applications, and designing greener and less toxic ionic liquids.
References
- 1. 1-Decyl-3-methylimidazolium bromide, >98% | IoLiTec [iolitec.de]
- 2. 1-Decyl-3-methylimidazolium Bromide | C14H27BrN2 | CID 22078297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications | MDPI [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
